REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](S)=[N:7][C:6]=2[CH:11]=1.S(Cl)([Cl:15])(=O)=O>>[Cl:15][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:11][C:6]=2[N:7]=1
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Name
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|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
|
ClC=1C=CC2=C(N=C(S2)S)C1
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
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Type
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CUSTOM
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Details
|
with stirring below 5° C. under nitrogen
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Rate
|
UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The resulting suspension was stirred for 3 h at rt
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Duration
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3 h
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Type
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ADDITION
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Details
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carefully poured onto ice (100 g)
|
Type
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STIRRING
|
Details
|
stirred for another 2 h
|
Duration
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2 h
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Type
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CUSTOM
|
Details
|
The white solid that separated out
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Type
|
FILTRATION
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Details
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was filtered off
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Type
|
WASH
|
Details
|
washed repeatedly with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC2=C(N1)C=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |